

An In-depth Technical Guide to Benzyl-PEG12-alcohol

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Compound of Interest

Compound Name: *Benzyl-PEG12-alcohol*

Cat. No.: *B178179*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, formula, and key properties of **Benzyl-PEG12-alcohol**, a significant compound in modern biochemical and pharmaceutical research.

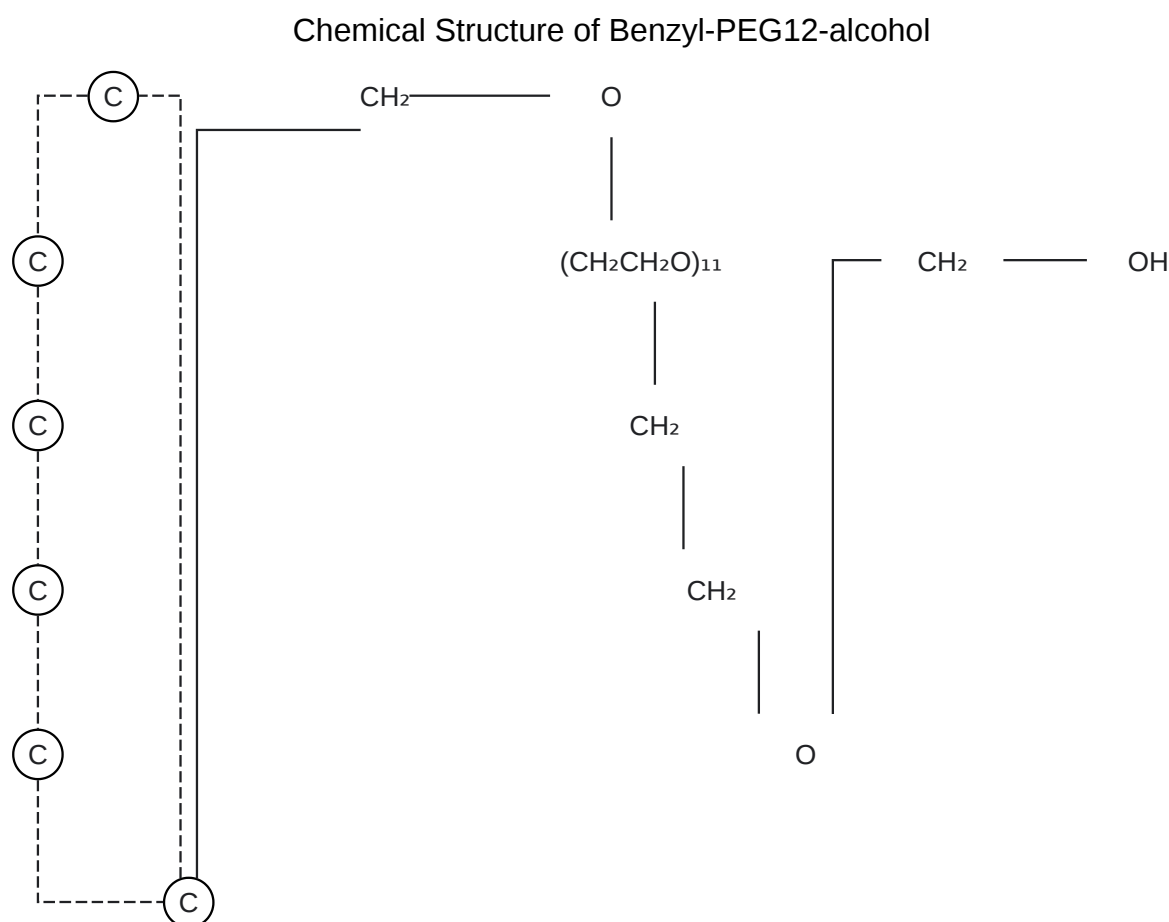
Introduction

Benzyl-PEG12-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative. It consists of a benzyl group ($C_6H_5CH_2$) attached to a PEG chain with twelve repeating ethylene glycol units, terminating in a primary alcohol group ($-OH$). This structure makes it a valuable bifunctional linker. The benzyl group provides stability, while the PEG chain enhances solubility and biocompatibility. The terminal hydroxyl group allows for further chemical modification, making it a versatile tool in drug delivery, bioconjugation, and for synthesizing Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.^[1]

Chemical Structure and Properties

The fundamental structure of **Benzyl-PEG12-alcohol** is defined by its benzyl head, a flexible 12-unit PEG linker, and a terminal hydroxyl group. The IUPAC name for this compound is 1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol.^[3]

Below is a diagram representing the chemical structure of **Benzyl-PEG12-alcohol**, generated using the DOT language.



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Diagram of **Benzyl-PEG12-alcohol** structure.

Quantitative Data Summary

The key quantitative properties of **Benzyl-PEG12-alcohol** are summarized in the table below for quick reference.

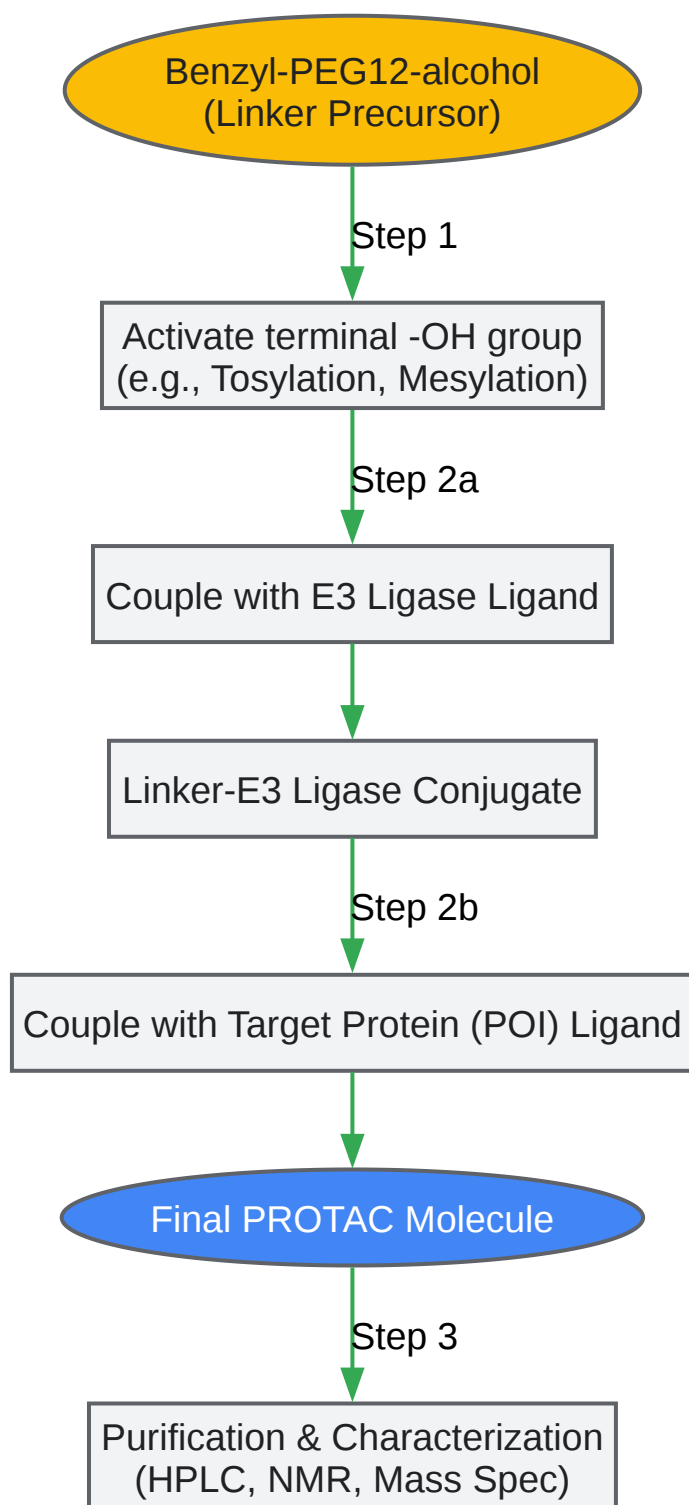
Property	Value
Chemical Formula	C ₃₁ H ₅₆ O ₁₃ [1][4]
Molecular Weight	636.77 g/mol [1][4]
CAS Number	2218463-17-1[1]
Physical Form	Solid
Purity	>95% (typical)
Solubility	Soluble in water and most organic solvents
Storage Temperature	-20°C for long-term storage

Experimental Protocols and Applications

While specific experimental protocols are highly dependent on the research application, the general utility of **Benzyl-PEG12-alcohol** revolves around its role as a linker.

Logical Workflow for PROTAC Synthesis:

The diagram below illustrates a generalized workflow for utilizing a PEG linker like **Benzyl-PEG12-alcohol** in the synthesis of a PROTAC.



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Generalized workflow for PROTAC synthesis.

- **Activation of the Hydroxyl Group:** The terminal alcohol on the PEG chain is typically activated to create a better leaving group, such as a tosylate or mesylate. This facilitates nucleophilic substitution.
- **Ligand Coupling:** The activated linker is then reacted sequentially with the ligand for the E3 ubiquitin ligase and the ligand for the protein of interest (POI). The order of coupling can be varied depending on the specific chemical strategies employed.
- **Purification:** The final PROTAC conjugate is purified using standard chromatographic techniques like HPLC and its identity and purity are confirmed by analytical methods such as NMR and mass spectrometry.

The versatility of the PEG linker allows for the synthesis of a wide array of PROTACs with optimized properties for cell permeability, solubility, and degradation efficacy.

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